(6-Amino-3-bromopyridin-2-yl)methanol
Description
“(6-Amino-3-bromopyridin-2-yl)methanol” is a pyridine derivative characterized by a hydroxylmethyl group (-CH₂OH) at position 2, a bromine atom at position 3, and an amino group (-NH₂) at position 6 of the pyridine ring. The amino group confers nucleophilicity and hydrogen-bonding capacity, while the bromine atom provides a site for further functionalization via cross-coupling reactions. The methanol group enhances solubility in polar solvents compared to non-hydroxylated analogs.
Properties
IUPAC Name |
(6-amino-3-bromopyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSVQRDINDKZHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-3-bromopyridin-2-yl)methanol typically involves the bromination of 2-aminopyridine followed by a hydroxymethylation reaction. One common method involves the use of bromine and a suitable solvent to introduce the bromine atom at the 3-position of the pyridine ring. This is followed by a reaction with formaldehyde to introduce the hydroxymethyl group at the 2-position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-Amino-3-bromopyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 6-amino-2-pyridinemethanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Major Products Formed
Oxidation: 6-Amino-3-bromopyridine-2-carboxylic acid.
Reduction: 6-Amino-2-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Amino-3-bromopyridin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of (6-Amino-3-bromopyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The amino group at the 6-position and the bromine atom at the 3-position allow it to participate in hydrogen bonding and halogen bonding interactions, respectively. These interactions can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The hydroxymethyl group at the 2-position can also participate in hydrogen bonding, further enhancing its binding properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related pyridine derivatives share core substitution patterns but differ in functional groups, substituent positions, or side-chain modifications. Below is a comparative analysis based on structural features, similarity metrics, and inferred reactivity (Table 1).
Table 1: Structural Comparison of “(6-Amino-3-bromopyridin-2-yl)methanol” with Analogous Compounds
*Similarity scores (0–1 scale) derived from structural alignment algorithms (e.g., Tanimoto index) .
Key Findings:
Positional shifts of bromine or hydroxyl groups significantly alter electronic properties and steric interactions.
Functional Group Impact: Amino vs. Methoxy: The amino group’s electron-donating nature increases the pyridine ring’s basicity compared to methoxy-containing analogs, influencing reactivity in nucleophilic substitutions or metal-catalyzed couplings. Hydroxyl Chain Length: Ethanol or propanol derivatives (e.g., “2-(6-Bromopyridin-2-yl)ethanol”) exhibit lower polarity and higher lipophilicity than the methanol analog, affecting solubility and pharmacokinetic profiles .
Reactivity and Synthetic Utility: Bromine at position 3 in the target compound offers a distinct site for Suzuki or Ullmann couplings compared to dibrominated analogs (e.g., “(2,6-Dibromopyridin-3-yl)methanol”), which may undergo competitive reactions at multiple sites . The absence of amino groups in most analogs limits their utility in coordination chemistry or as hydrogen-bond donors in supramolecular assemblies.
Biological Activity
(6-Amino-3-bromopyridin-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.
The synthesis of this compound typically involves:
- Bromination of 2-aminopyridine : This introduces a bromine atom at the 3-position of the pyridine ring.
- Hydroxymethylation : The subsequent reaction with formaldehyde introduces a hydroxymethyl group at the 2-position.
The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which enhance its versatility in biological applications.
The biological activity of this compound is attributed to its structural features:
- The amino group at the 6-position and the bromine atom at the 3-position facilitate hydrogen bonding and halogen bonding interactions.
- The hydroxymethyl group at the 2-position further enhances binding affinity to target enzymes or receptors, potentially modulating their activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) values demonstrate effectiveness against various bacterial strains. For example, it has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | <100 |
| Escherichia coli | <125 |
| Pseudomonas aeruginosa | <150 |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Antiviral Activity
Preliminary studies have also indicated potential antiviral properties. The compound's ability to interfere with viral replication pathways remains an area of ongoing research. Its structural characteristics may allow it to inhibit viral enzymes effectively.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of several pyridine derivatives, including this compound. Results showed that it significantly inhibited bacterial growth, with specific attention to its mechanism involving disruption of bacterial cell wall synthesis .
- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on HeLa cells demonstrated that this compound induced apoptosis in a concentration-dependent manner. Flow cytometry analysis revealed increased activation of caspases, suggesting a pro-apoptotic mechanism that could be leveraged for cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
